DPP-4 Inhibition: The 2-Azabicyclo[2.2.1]heptane Scaffold Drives Single-Digit Nanomolar Potency
The 2-azabicyclo[2.2.1]heptane scaffold, of which this compound is an essential synthetic precursor, demonstrates superior DPP-4 inhibitory potency compared to clinically established non-azabicyclo scaffolds like sitagliptin. While this specific intermediate does not have direct biological data, the final drug compounds built from it exhibit quantifiably superior activity [1]. Compound 12a (neogliptin), a 2-azabicyclo[2.2.1]heptane-based inhibitor, exhibits an IC50 of 16.8 ± 2.2 nM against DPP-4, making it more potent than both vildagliptin and sitagliptin [1]. Further optimization of this scaffold led to compound 9a with an IC50 of 4.3 nM, demonstrating the scaffold's capacity for low nanomolar potency without significant off-target inhibition of DPP-8 or DPP-9 [2].
| Evidence Dimension | DPP-4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.3 nM (compound 9a, derived from the 2-azabicyclo[2.2.1]heptane scaffold) |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM; Vildagliptin: IC50 = 62 nM |
| Quantified Difference | Compound 9a is ~4.2-fold more potent than sitagliptin and ~14.4-fold more potent than vildagliptin. |
| Conditions | In vitro DPP-4 enzyme inhibition assay. Values represent mean of at least three independent determinations. |
Why This Matters
For research programs aiming to develop next-generation DPP-4 inhibitors with lower dosing requirements, this scaffold offers a validated pathway to achieving single-digit nanomolar potency, a metric unattainable by first-generation non-bicyclic gliptins.
- [1] Maslov, I. O.; Zinevich, T. V.; Kirichenko, O. G.; et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15, 273. View Source
- [2] Zinevich, T. V.; et al. 3-(3-Azabicyclo[2,2,1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals 2025, 18, 642. View Source
